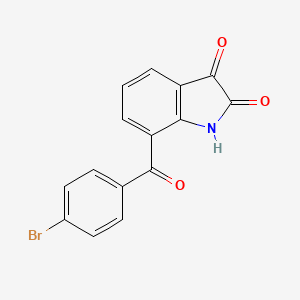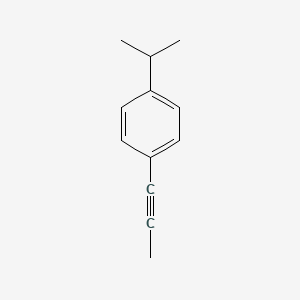
Guajadial B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde is an unusual humulene-based meroterpenoid isolated from the leaves of Psidium guajava (guava) collected from Vietnam . This compound is part of a class of secondary metabolites known for their diverse biological activities. (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde has garnered interest due to its unique structure and potential therapeutic applications.
科学研究应用
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[980
Chemistry: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde serves as a model compound for studying meroterpenoid synthesis and reactivity.
Industry: While industrial applications are still under exploration, the compound’s unique structure and biological activities make it a promising candidate for future developments.
作用机制
Target of Action
Guajadial B, a caryophyllene-based meroterpenoid, has been identified to act as a Top1 catalytic inhibitor . Top1, or topoisomerase I, is an enzyme that plays a crucial role in DNA replication and transcription, making it a significant target in cancer treatment.
Mode of Action
The mode of action of this compound involves its interaction with the Top1 enzyme, where it acts as a catalytic inhibitor . This interaction results in the delay of Top1 poison-mediated DNA damage . Moreover, this compound has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its anti-estrogenic and anti-proliferative activities . The compound’s interaction with estrogen receptors, due to its structural similarity to tamoxifen, can lead to tumor inhibition . .
Result of Action
This compound exhibits promising anti-proliferative activity in vitro, with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS . Furthermore, it has been demonstrated that this compound enriched fraction inhibited the proliferative effect of estradiol on the uterus of pre-pubescent rats . These results suggest a relationship between anti-proliferative and anti-estrogenic activity of this compound .
Action Environment
The action of this compound can be influenced by various environmental factors. It’s worth noting that this compound was isolated from the leaves of Psidium guajava, an evergreen shrub grown in tropical and subtropical regions . The plant’s environment could potentially impact the biosynthesis and potency of this compound.
生化分析
Biochemical Properties
Guajadial B has been found to interact with various biomolecules. It is a part of a diverse phytochemical composition including flavonoids, phenolics, meroterpenoids, and triterpenes as the major bioactive constituents
Cellular Effects
This compound has been studied for potential anticancer effects tested in tumor cells . It has shown promising anti-proliferative activity in vitro with selectivity for human breast cancer cell lines MCF-7 and MCF-7 BUS
Molecular Mechanism
It has been reported to have a mechanism of action similar to tamoxifen , suggesting this compound as a promising phytoestrogen-based therapeutic agent. This implies that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde was isolated as a racemate from the leaves of Psidium guajava. The leaves were extracted with methanol at room temperature. After filtration, the methanolic extract was evaporated under reduced pressure to obtain a residue, which was then fractionated by silica gel column chromatography using petroleum ether containing an increasing amount of acetone .
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde. The compound is primarily obtained through laboratory-scale extraction and synthesis processes.
化学反应分析
Types of Reactions
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in (1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and nucleophiles, are employed under different conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols.
相似化合物的比较
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde is part of a family of meroterpenoids isolated from Psidium guajava. Similar compounds include:
Guajadial: Another meroterpenoid with a caryophyllene-based structure.
Psidial A: A related meroterpenoid with distinct biological activities.
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde stands out due to its unique humulene-based structure and its potent anti-estrogenic and cytotoxic activities, making it a valuable compound for further research and potential therapeutic applications.
属性
IUPAC Name |
(1R,4E,8E,11S,19S)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3/b14-8+,19-13+/t23-,24-,30+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCJBVAONMYLOHE-LUGVMUTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C/1=C\CC(/C=C/C[C@]2([C@H](CC1)[C@H](C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does Guajadial B exert its antitumor effects?
A1: Research suggests that this compound acts as a catalytic inhibitor of topoisomerase I (Top1) . Top1 is an enzyme crucial for DNA replication and transcription. By inhibiting Top1, this compound disrupts these essential cellular processes, ultimately leading to tumor cell death. Further studies indicate that this compound can induce apoptosis, a programmed cell death pathway, in HCT116 colon cancer cells . This dual mechanism of action highlights the potential of this compound as a promising antitumor agent.
Q2: What is the chemical structure of this compound and how was it elucidated?
A2: While the provided abstracts do not delve into the specific spectroscopic details of this compound, they highlight that its structure was determined through extensive Nuclear Magnetic Resonance (NMR) spectroscopy analysis . Additionally, the research confirmed the structure via biomimetic synthesis, involving a domino three-component coupling reaction . This approach not only confirmed the structure but also offers a potential pathway for producing this compound for further research and development.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)


![[4-(Hydroxymethyl)cyclohexyl]methanol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene](/img/structure/B588032.png)



